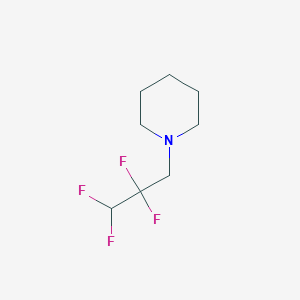
1-(2,2,3,3-Tetrafluoropropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,3,3-Tetrafluoropropyl)piperidine is an organic compound with the molecular formula C8H13F4N. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of four fluorine atoms in the propyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2,2,3,3-Tetrafluoropropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated propyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: A fluorinated ether used in battery systems.
1H,1H,5Hoctafluoropentyl-1,1,2,2-tetrafluoroethyl ether: Another fluorinated compound with similar applications in electrochemistry.
Uniqueness: 1-(2,2,3,3-Tetrafluoropropyl)piperidine stands out due to its piperidine ring structure combined with a highly fluorinated propyl group. This unique combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
91461-54-0 |
|---|---|
Fórmula molecular |
C8H13F4N |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
1-(2,2,3,3-tetrafluoropropyl)piperidine |
InChI |
InChI=1S/C8H13F4N/c9-7(10)8(11,12)6-13-4-2-1-3-5-13/h7H,1-6H2 |
Clave InChI |
DLKGURKCVWMIKY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



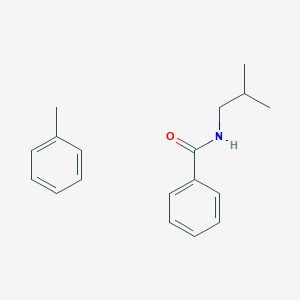
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
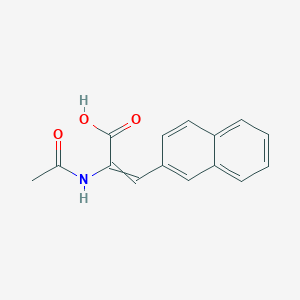
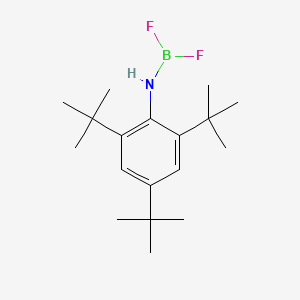
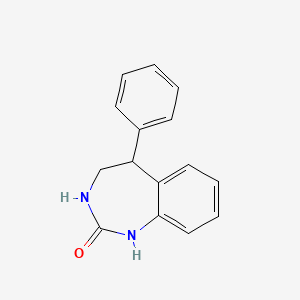
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
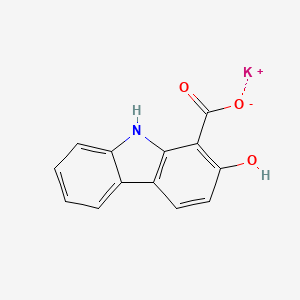
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
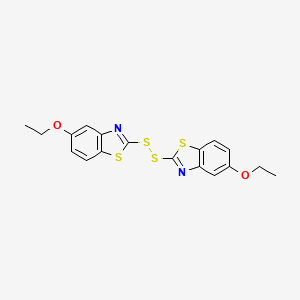
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
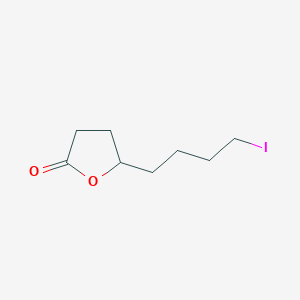
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)

